![molecular formula C18H16O3 B2496054 7-Ethoxy-2-methyl-3-phenylchromen-4-one CAS No. 315233-58-0](/img/structure/B2496054.png)
7-Ethoxy-2-methyl-3-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 7-Ethoxy-2-methyl-3-phenylchromen-4-one can be approached through several methods, including the Ullmann coupling reaction as a notable pathway. Ullmann coupling involves the reaction between bromo-7-ethoxy-4-methylcoumarin and N,N'-diphenylbenzene-1,4-diamine, leading to the formation of derivatives including 7-Ethoxy-2-methyl-3-phenylchromen-4-one. This method highlights the compound's synthesis versatility and adaptability for further chemical modifications (Narayanan & Haridas, 2013).
Molecular Structure Analysis
Molecular structure analysis of chromen-4-one derivatives, including 7-Ethoxy-2-methyl-3-phenylchromen-4-one, often involves spectroscopic methods such as UV-Visible, NMR, and FT-IR. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior and interactions (Narayanan & Haridas, 2013).
Scientific Research Applications
Synthesis and Structural Analysis
7-Ethoxy-2-methyl-3-phenylchromen-4-one and related compounds are often subjects of synthetic organic chemistry research, where they serve as key intermediates or end products in the synthesis of complex organic molecules. Studies such as those by Peng et al. (2015) focus on the synthesis, crystal structure, and spectroscopic properties of similar compounds, highlighting their significance in understanding molecular interactions and structural configurations in organic compounds. These studies often employ techniques like FTIR, NMR, and X-ray diffraction to characterize the synthesized compounds and elucidate their structures, providing insights into their potential applications in various fields including pharmaceuticals, materials science, and catalysis (Peng, Zheng, Zeng, Hu, & Ye, 2015).
Photochemical and Photophysical Properties
Compounds similar to 7-Ethoxy-2-methyl-3-phenylchromen-4-one are often explored for their photochemical and photophysical properties. Research in this area aims to understand how these compounds interact with light, which is crucial for applications in dye-sensitized solar cells, photodynamic therapy, and the development of fluorescent probes and sensors. For instance, Kulatilleke et al. (2006) describe a coumarin-based compound as a fluorescent photoinduced electron transfer cation sensor, capable of detecting metal ions like Zn2+, Cd2+, and Pb2+ through fluorescence signals. Such studies contribute to the development of sensitive and selective sensors for environmental monitoring and biomedical applications (Kulatilleke, Silva, & Eliav, 2006).
Safety And Hazards
The safety information for 7-Ethoxy-2-methyl-3-phenylchromen-4-one indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-ethoxy-2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-15-16(11-14)21-12(2)17(18(15)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZLYFEPUYWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.